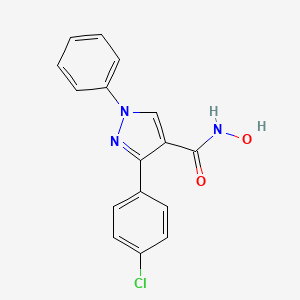
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone, also known as MIPEP or N-1-(3-methylindol-1-yl)-2-(1-piperidinyl) ethanone, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MIPEP is a piperidine-based compound that belongs to the class of indole-based compounds. MIPEP has been synthesized using a variety of methods and has been found to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone is not fully understood, but it is believed to act on various receptors in the brain, including the dopamine, serotonin, and sigma receptors. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection and neurotransmitter release.
Biochemical and Physiological Effects:
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and antipsychotic effects. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease, and can improve cognitive function in animal models of schizophrenia. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its potential therapeutic applications in various diseases. However, 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone, including the optimization of synthesis methods to improve the yield of the product, the study of the mechanism of action of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone, and the development of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone-based therapeutic agents for various diseases. Other future directions include the study of the pharmacokinetics and pharmacodynamics of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone and the exploration of 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone's potential as a diagnostic tool for various diseases. Overall, 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has significant potential as a therapeutic agent and warrants further research.
合成法
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone can be synthesized using a variety of methods, including the reaction of 3-methylindole and 1-piperidin-1-yl-ethanone in the presence of a catalyst. The reaction can be carried out using different solvents and at different temperatures to optimize the yield of the product. Other methods of synthesis include the reaction of 3-methylindole and 1-piperidin-1-yl-propan-1-one and the reaction of 3-methylindole and 1-piperidin-1-yl-butane-1-one.
科学的研究の応用
2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has been found to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. 2-(1-Methylindol-3-yl)-1-piperidin-1-ylethanone has also been found to have antipsychotic effects and can improve cognitive function in animal models of schizophrenia.
特性
IUPAC Name |
2-(1-methylindol-3-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-12-13(14-7-3-4-8-15(14)17)11-16(19)18-9-5-2-6-10-18/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYNGWTYFMKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)

![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![N-[3-[3-(2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B7534507.png)

![1-[1-[1-(2-Phenylacetyl)piperidine-3-carbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534509.png)
![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)

![3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534521.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)